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molecular formula C8H8ClNO2 B1293591 Methyl 2-amino-4-chlorobenzoate CAS No. 5900-58-3

Methyl 2-amino-4-chlorobenzoate

Cat. No. B1293591
M. Wt: 185.61 g/mol
InChI Key: YPSSCICDVDOEAI-UHFFFAOYSA-N
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Patent
US07998952B2

Procedure details

To a mixture of 2-amino-4-chlorobenzoic acid (150 g, 0.88 mol) in MeOH (2.6 L) was added conc. HCl (0.5 L, 16.5 mol) and the reaction mixture was allowed to stir at reflux. After 12 h, the reaction mixture was allowed to cool to rt and was concentrated. Water (0.5 L) was added to the residue and the solution basified with 10% aqueous NaOH. The resulting precipitate was filtered to give methyl 2-amino-4-chlorobenzoate (101 g, 62%).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 L
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.[CH3:13]O>>[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:13])=[O:5]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
2.6 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
Water (0.5 L) was added to the residue
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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